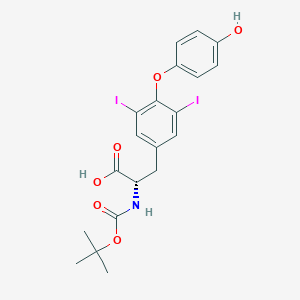

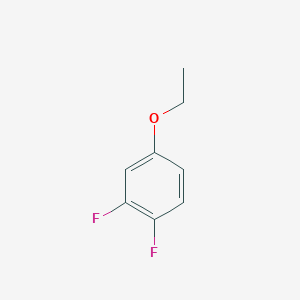

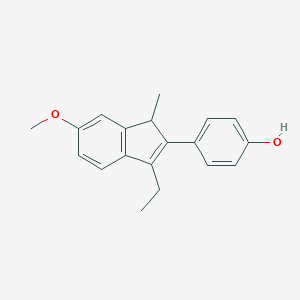

![molecular formula C13H16O2S2 B062111 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 175202-49-0](/img/structure/B62111.png)

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications in diverse fields.

Synthesis Analysis

The synthesis of similar benzo[c]thiophene derivatives often involves multistep chemical reactions. For instance, the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene, a related compound, was achieved from di-2-thenoylmethane through a five-step process, indicating the complexity often involved in synthesizing such compounds (Ishii et al., 1991).

Molecular Structure Analysis

The molecular structure of benzo[c]thiophene derivatives has been extensively analyzed using various spectroscopic methods. For instance, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were studied for their structural and conformational properties using X-ray single crystal diffraction, highlighting the detailed molecular structure analysis typical for such compounds (Qiao et al., 2017).

Chemical Reactions and Properties

Chemical reactions of benzo[c]thiophene derivatives can be quite diverse. For example, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide yielded exo and endo adducts, showcasing the reactivity of such compounds (Ishii et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are typically characterized using methods like X-ray diffraction and spectroscopic techniques. The analysis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea provides an example of such characterization (Saeed, Mumtaz, & Flörke, 2010).

Chemical Properties Analysis

The chemical properties of benzo[c]thiophene derivatives are often determined by their functional groups. For instance, the presence of acetyl, methylthio, and tetrahydrobenzo groups can significantly influence the reactivity and potential applications of these compounds. Studies like the synthesis and characterization of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene provide insights into these properties (Ishii et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research highlights the importance of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, in naturally occurring compounds, pharmaceuticals, and drug molecules. Organocatalytic approaches have been investigated for the synthesis of these compounds, employing green chemistry principles like the use of water and water-ethanol systems as solvents. The development of new strategies for the three-component condensation of dimedone, various aldehydes, and malononitrile for constructing tetrahydrobenzo[b]pyrans is of particular interest to organic chemists and pharmacologists due to their valuable heterocyclic structures (H. Kiyani, 2018).

Environmental Chemistry

A comprehensive review on the occurrence, toxicity, and biodegradation of condensed thiophenes, such as dibenzothiophene and its derivatives, found in petroleum and other fossil fuel products, has been provided. These organosulfur compounds are significant due to their impact on the environment and the importance of understanding their biodegradation pathways. The review focuses on the types of organosulfur compounds found in petroleum, their toxicity studies, and the scant literature available on the biodegradation of condensed thiophenes (K. Kropp & P. Fedorak, 1998).

Organic Synthesis Methodologies

Investigations into the use of organocatalysts for the synthesis of heterocyclic compounds, specifically tetrahydrobenzo[b]pyrans, shed light on the efficiency and sustainability of these methods. The review article by Kiyani emphasizes the organocatalyzed synthesis of these compounds, covering literature concerning the synthesis of heterocycles referred to in recent times. The use of green solvents and the development of less toxic and promising reagents/catalysts align with the principles of green chemistry, offering a sustainable approach to synthesizing these valuable heterocyclic compounds (H. Kiyani, 2018).

Eigenschaften

IUPAC Name |

1-acetyl-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPDZSWAQSYPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381109 |

Source

|

| Record name | 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one | |

CAS RN |

175202-49-0 |

Source

|

| Record name | 1-Acetyl-6,7-dihydro-6,6-dimethyl-3-(methylthio)benzo[c]thiophen-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

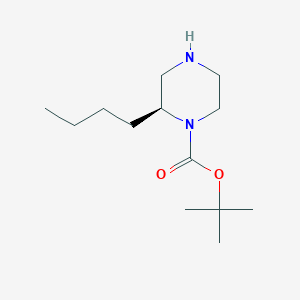

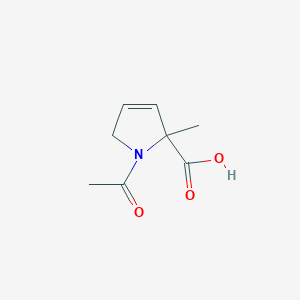

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)